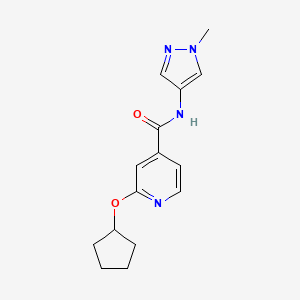

2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide

Descripción

Propiedades

IUPAC Name |

2-cyclopentyloxy-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-19-10-12(9-17-19)18-15(20)11-6-7-16-14(8-11)21-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGTXPXZLZXARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via nucleophilic substitution, where cyclopentanol reacts with an appropriate leaving group (e.g., halide) in the presence of a base.

Coupling with Isonicotinamide: The final step involves coupling the cyclopentyloxy-pyrazole intermediate with isonicotinoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to accommodate larger volumes.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. It can be used in assays to investigate the activity of enzymes and receptors involved in metabolic pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors implicated in diseases.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility allows for the production of a wide range of derivatives with potential commercial applications.

Mecanismo De Acción

The mechanism of action of 2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the study.

Comparación Con Compuestos Similares

Similar Compounds

2-(Cyclopentyloxy)-N-(1H-pyrazol-4-yl)isonicotinamide: Lacks the methyl group on the pyrazole ring.

2-(Cyclopentyloxy)-N-(1-methyl-1H-pyrazol-3-yl)isonicotinamide: The pyrazole ring is substituted at a different position.

2-(Cyclopentyloxy)-N-(1-methyl-1H-pyrazol-5-yl)isonicotinamide: Substitution at the 5-position of the pyrazole ring.

Uniqueness

The presence of the cyclopentyloxy group and the specific substitution pattern on the pyrazole ring make 2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide unique. These structural features can influence its chemical reactivity and biological activity, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Overview

2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential biological applications. This compound features a cyclopentyloxy group, a pyrazolyl moiety, and an isonicotinamide backbone, making it versatile for chemical modifications and biological studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways. These interactions can lead to various biological effects depending on the target and context of the study.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition potential. It is particularly noted for its ability to inhibit phosphodiesterase (PDE) enzymes, which play critical roles in cellular signaling pathways.

Table 1: Inhibitory Activity of this compound on PDE Enzymes

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, demonstrating that this compound is a potent inhibitor of PDE enzymes, which are implicated in various pathological conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Receptor Binding

In addition to enzyme inhibition, this compound may interact with specific receptors involved in metabolic pathways. Its binding affinity and efficacy at these receptors could lead to therapeutic applications in treating diseases related to dysregulated signaling pathways.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of asthma. The compound was administered orally, resulting in a significant reduction in airway hyperreactivity and eosinophil infiltration in lung tissues compared to control groups. The study concluded that the compound's PDE4 inhibitory activity contributed to its anti-inflammatory effects .

Case Study 2: Cancer Research

Another study explored the potential anticancer properties of this compound by examining its effects on cancer cell lines. Results showed that it induced apoptosis in several cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to inhibit specific kinases involved in these pathways was highlighted as a potential mechanism for its anticancer activity .

Safety and Toxicology

While exploring the biological activity, safety assessments are crucial. Preliminary toxicological studies indicate that this compound exhibits low toxicity profiles at therapeutic doses, making it a promising candidate for further development in clinical settings.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide with high purity?

The synthesis typically involves multi-step reactions, including coupling the cyclopentyloxy isonicotinate moiety to the 1-methylpyrazole amine. Key steps include:

- Amide bond formation : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the reaction between the carboxylic acid and amine groups under inert conditions (e.g., nitrogen atmosphere) .

- Solvent selection : Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to dissolve reactants and stabilize intermediates .

- Purification : Column chromatography or recrystallization ensures high purity (>98%), with HPLC validation to confirm absence of impurities (e.g., unreacted starting materials) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure, leveraging high-resolution diffraction data. SHELX’s robustness in handling small-molecule refinement ensures accurate determination of bond lengths and angles .

- Spectroscopic methods :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopentyloxy group at C2 of isonicotinamide).

- HRMS : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and reproducibility?

- Temperature control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., amine coupling) to minimize side reactions .

- Continuous-flow synthesis : Automated solid-phase systems (e.g., as demonstrated for prexasertib derivatives) improve reproducibility by standardizing reaction times and reagent mixing .

- Catalyst screening : Test palladium or copper catalysts for potential Suzuki-Miyaura cross-coupling steps involving pyrazole or aryl halide intermediates .

Q. What strategies address discrepancies in reported biological activity data for structural analogs?

- Purity validation : Use reference standards (e.g., USP-grade impurities) to rule out confounding effects from byproducts .

- Orthogonal assays : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For example, analogs like N-(2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzamide show divergent activities in anticancer vs. antimicrobial screens, highlighting target-dependent effects .

- Structural benchmarking : Cross-reference crystallographic data (e.g., SHELXL-refined structures) to ensure conformational consistency between analogs .

Q. How can structure-activity relationship (SAR) studies be designed for pyrazole-containing isonicotinamide derivatives?

- Substituent variation : Systematically modify the cyclopentyloxy group (e.g., replacing with tetrahydrofuran or phenylthio groups) and assess changes in bioactivity. For example, sulfur-containing groups (e.g., thioether in 2-(4-(isopropylthio)phenyl)-N-... derivatives) enhance electronic interactions with hydrophobic binding pockets .

- Bioisosteric replacement : Replace the pyrazole ring with triazole or imidazole moieties to evaluate tolerance for heterocycle swapping. Evidence from similar compounds (e.g., 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide) suggests imidazole derivatives may improve metabolic stability .

Q. What challenges arise in electron density mapping during X-ray analysis, and how are they resolved?

- Data quality : High-resolution data (≤1.0 Å) mitigates noise in electron density maps. SHELXL’s twin refinement feature is critical for handling twinned crystals, common in flexible molecules .

- Disorder modeling : For dynamic groups (e.g., cyclopentyloxy), use PART instructions in SHELXL to model alternative conformations and assign occupancy ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.